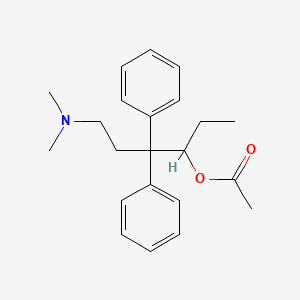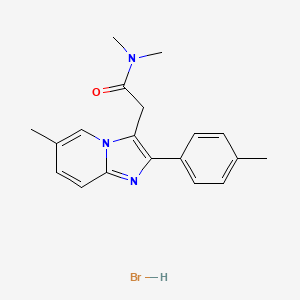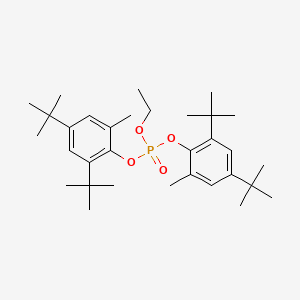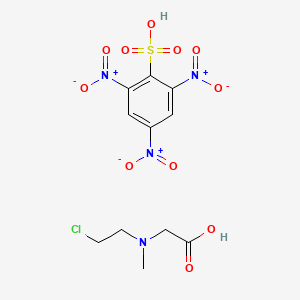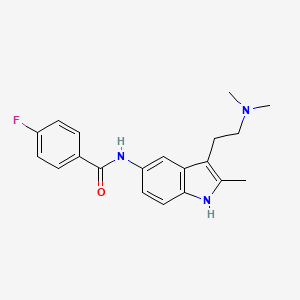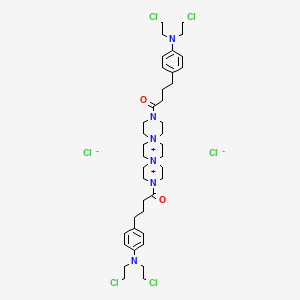
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- is an organic compound that features a benzenesulfonamide core with a piperidinoethyl substituent and three methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-piperidinoethyl)-2,3,4-trimethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N-(2-piperidinoethyl)-: Lacks the methoxy groups, which may affect its reactivity and biological activity.
Benzenesulfonamide, N-(2-piperidinoethyl)-2,4-dimethoxy-: Similar structure but with fewer methoxy groups, potentially altering its properties.
Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trihydroxy-: Hydroxy groups instead of methoxy groups, which can significantly change its chemical behavior and biological effects.
Uniqueness
The presence of three methoxy groups in Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- makes it unique compared to its analogs. These methoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its effectiveness in certain applications.
Propiedades
Número CAS |
103595-47-7 |
|---|---|
Fórmula molecular |
C16H26N2O5S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2,3,4-trimethoxy-N-(2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H26N2O5S/c1-21-13-7-8-14(16(23-3)15(13)22-2)24(19,20)17-9-12-18-10-5-4-6-11-18/h7-8,17H,4-6,9-12H2,1-3H3 |
Clave InChI |
RQGBKJZFRGEKMI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCCCC2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


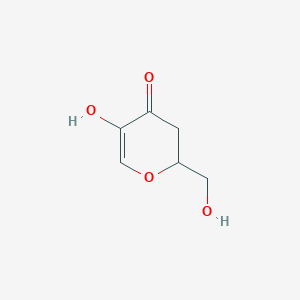
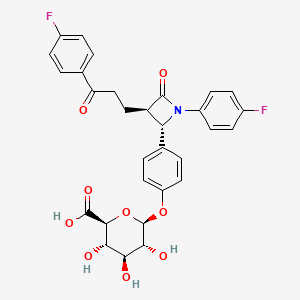
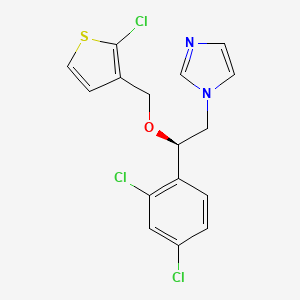
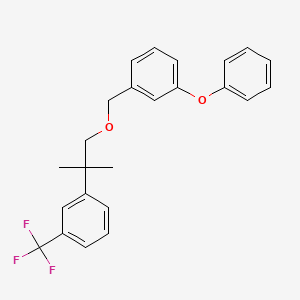


![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
